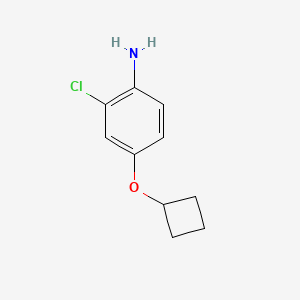
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a naphthalene ring and a biphenyl group, making it a unique and interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : The most common method for synthesizing (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is through an aldol condensation reaction. This involves the reaction of naphthaldehyde with 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
-
Claisen-Schmidt Condensation: : Another method is the Claisen-Schmidt condensation, which is a variant of the aldol condensation. This reaction also involves the condensation of an aromatic aldehyde with an aromatic ketone under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, improved yields, and reduced reaction times. The use of catalysts such as solid bases can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
-
Oxidation: : (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
-
Reduction: : The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor in the preparation of flavonoids, isoflavonoids, and other biologically active molecules.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows it to bind to specific enzymes and receptors, making it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are studied for their ability to inhibit certain enzymes and pathways involved in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one, with a simpler structure lacking the naphthalene and biphenyl groups.
Flavonoids: Compounds with a similar α,β-unsaturated carbonyl system but with additional hydroxyl groups and a different ring structure.
Isoflavonoids: Similar to flavonoids but with a different arrangement of the aromatic rings.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a biphenyl group. This structure provides distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential in biological systems further highlight its uniqueness compared to other chalcones and related compounds.
特性
分子式 |
C25H18O |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H18O/c26-25(18-17-22-11-6-10-21-9-4-5-12-24(21)22)23-15-13-20(14-16-23)19-7-2-1-3-8-19/h1-18H/b18-17+ |
InChIキー |
ZFZAYVVVWCCISH-ISLYRVAYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



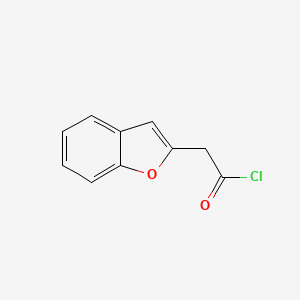
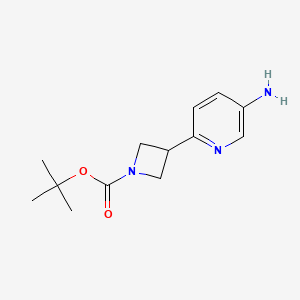

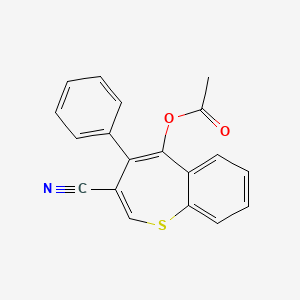
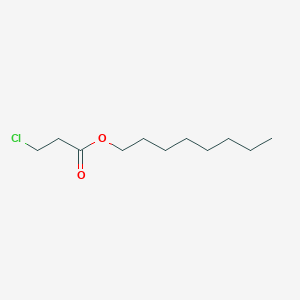


amine](/img/structure/B12084484.png)


